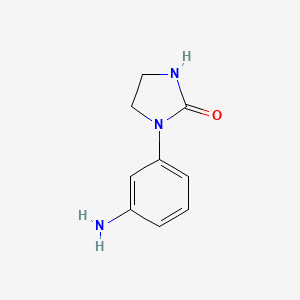

1-(3-Aminophenyl)imidazolidin-2-one

Description

Significance of Imidazolidin-2-one Derivatives in Drug Discovery and Development

Imidazolidin-2-one derivatives are integral to modern drug discovery, with applications spanning a wide range of therapeutic areas. scialert.netmdpi.com These compounds are recognized for their ability to serve as key structural components in a plethora of FDA-approved drugs. mdpi.comnih.gov The versatility of the imidazolidin-2-one scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

The significance of these derivatives is highlighted by their diverse biological activities, which include:

Antiviral agents: Derivatives of imidazolidin-2-one have shown potent activity against a variety of viruses, including HIV, dengue, hepatitis C, and enteroviruses. nih.gov

Anticancer agents: The imidazolidin-2-one nucleus can interact directly with DNA, regulating cell cycle progression and DNA stability, which has led to the investigation of its derivatives as potential cancer therapeutics. nih.gov

Antimicrobial and Antifungal agents: Certain substituted imidazolidin-2-thiones and their oxygen-containing analogs have demonstrated significant antimicrobial and antifungal properties. scialert.netbenthamscience.com

Enzyme inhibitors: These compounds have been developed as inhibitors for various enzymes, playing a role in the management of different disease states. scialert.net

Receptor Antagonists: Diaryl imidazolidin-2-one derivatives have been identified as a novel class of selective antagonists for the muscarinic M3 receptor, with potential applications in treating overactive bladder and respiratory diseases. nih.govresearchgate.net

The development of new synthetic methodologies continues to expand the chemical space accessible for imidazolidin-2-one derivatives, facilitating the discovery of novel drug candidates with improved efficacy and safety profiles. mdpi.comacs.org

Historical Context of Imidazolidine (B613845) Scaffold Exploration in Pharmaceutical Science

The exploration of the imidazolidine scaffold in pharmaceutical science has a rich history, with early investigations laying the groundwork for the development of numerous clinically significant drugs. The core structure's ability to be readily synthesized and modified has made it an attractive target for medicinal chemists for decades. scialert.net

One of the earliest and most notable applications of the imidazolidine ring system was in the development of anticonvulsant drugs. This historical success paved the way for broader investigations into the therapeutic potential of imidazolidine-containing compounds. Over the years, the scaffold has been incorporated into drugs for a variety of other conditions.

A significant milestone in the history of this scaffold was the discovery of its utility in the development of imidazotetrazines like temozolomide, first synthesized in 1979. nih.gov These compounds function as prodrugs and are established as first-line treatments for glioma. nih.gov Another important historical application is found in the harmala alkaloids, such as harmine (B1663883) and harmaline (B1672942), which contain a related β-carboline structure and were investigated as antiparkinsonian medications from the late 1920s to the early 1950s. wikipedia.orgwikipedia.org The first synthesis of harmaline was achieved in 1927. wikipedia.org

The continuous interest in the imidazolidine scaffold is evidenced by the steady stream of publications and patents related to its synthesis and biological activities over the past several decades. scialert.net This enduring legacy solidifies the imidazolidine ring system as a cornerstone of pharmaceutical research and development.

Overview of 1-(3-Aminophenyl)imidazolidin-2-one as a Privileged Structure or Key Intermediate

The compound this compound is a specific derivative of the imidazolidin-2-one core that holds particular importance as both a privileged structure and a key synthetic intermediate. Its chemical structure features an aminophenyl group attached to one of the nitrogen atoms of the imidazolidin-2-one ring, providing a reactive handle for further chemical elaboration.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. The aminophenyl substituent on the imidazolidin-2-one core allows for the introduction of diverse functionalities, which can significantly influence the molecule's interaction with various receptors and enzymes. This versatility makes this compound a valuable starting point for the synthesis of compound libraries aimed at discovering new bioactive molecules.

As a key intermediate, this compound serves as a crucial building block in the multi-step synthesis of more complex pharmaceutical agents. The presence of the primary amine group allows for a wide array of chemical transformations, including acylation, alkylation, and diazotization, enabling the construction of a diverse set of derivatives. The physical and chemical properties of this intermediate, such as its solid form and molecular weight of 177.20 g/mol , are well-documented and facilitate its use in synthetic protocols. sigmaaldrich.com

The strategic importance of this compound is underscored by its commercial availability and its frequent appearance in the scientific and patent literature as a precursor to novel therapeutic candidates. sigmaaldrich.comnih.govuni.lusigmaaldrich.comsigmaaldrich.com

Research Landscape and Current Trends in Imidazolidin-2-one Chemistry

The research landscape in imidazolidin-2-one chemistry is dynamic and continually evolving, driven by the quest for more efficient and sustainable synthetic methods and the discovery of novel therapeutic applications. mdpi.comacs.org Current trends focus on several key areas that are pushing the boundaries of what is possible with this versatile scaffold.

A major focus of contemporary research is the development of novel catalytic strategies for the synthesis of imidazolidin-2-ones. mdpi.com This includes the use of transition metal catalysts, such as palladium and copper, to facilitate reactions like oxidative carbonylation and diamination of olefins. mdpi.com Organocatalysis has also emerged as a powerful tool, with bases like phosphazenes enabling the intramolecular hydroamidation of propargylic ureas under mild conditions. acs.org These modern synthetic approaches often offer advantages in terms of efficiency, selectivity, and environmental impact over traditional methods.

Another significant trend is the application of imidazolidin-2-one derivatives in asymmetric synthesis, where they serve as chiral auxiliaries to control the stereochemical outcome of chemical reactions. scialert.net This is particularly important in the synthesis of enantiomerically pure drugs, where one enantiomer may have the desired therapeutic effect while the other is inactive or even harmful.

Furthermore, there is a growing interest in exploring the biological activities of imidazolidin-2-one derivatives beyond their established roles. This includes investigations into their potential as anticancer agents that can modulate cell cycle progression and DNA stability, as well as their use in developing treatments for neurodegenerative diseases and metabolic disorders. nih.gov The design and synthesis of multi-target ligands based on the imidazolidin-2-one scaffold is also a promising area of research. nih.gov

The ongoing development of innovative synthetic methodologies and the continuous exploration of new biological targets ensure that imidazolidin-2-one chemistry will remain a vibrant and productive field of research for the foreseeable future. mdpi.comnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H11N3O | sigmaaldrich.comnih.govuni.lu |

| Molecular Weight | 177.20 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 938459-14-4 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-aminophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSYMQSNOQBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640702 | |

| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-14-4 | |

| Record name | 1-(3-Aminophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Aminophenyl Imidazolidin 2 One and Its Analogues

Strategies for Constructing the Imidazolidin-2-one Ring Systemmdpi.comnih.govacs.org

The formation of the five-membered cyclic urea (B33335) structure of imidazolidin-2-one is central to the synthesis of these compounds. The primary approaches involve either building the ring by introducing a carbonyl group between two nitrogen atoms of a diamine or by forming the diamine structure across an existing carbon-carbon bond.

Direct Carbonylation of 1,2-Diaminesmdpi.comacs.org

One of the most common and direct methods for synthesizing imidazolidin-2-ones is the carbonylation of 1,2-diamines. mdpi.comacs.org This approach involves the reaction of a vicinal diamine with a carbonyl source to form the cyclic urea. While effective, traditional methods often relied on hazardous reagents like phosgene (B1210022). nih.gov Consequently, significant research has been directed towards developing safer and more efficient alternatives. mdpi.com

Carbonyl transfer agents offer a safer alternative to phosgene for the synthesis of imidazolidin-2-ones. mdpi.com 1,1'-Carbonyldiimidazole (CDI) is a widely used reagent for this purpose due to its high reactivity and the formation of non-toxic byproducts. organic-chemistry.orgwikipedia.org The reaction proceeds through the activation of the diamine by CDI, followed by an intramolecular cyclization to yield the desired imidazolidin-2-one. mdpi.com This method is valued for its mild reaction conditions and broad substrate scope. organic-chemistry.orgnih.govorganic-chemistry.org Other phosgene equivalents, such as disuccinimido carbonate (DSC), have also been successfully employed for the carbonylation of diamines like ethylenediamine (B42938), affording 2-imidazolidinone in high yields. acs.org

A pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. This method utilizes trans-(R,R)-diaminocyclohexane for the in situ formation of a Schiff base, which is then reduced to the corresponding diamine and subsequently cyclized with carbonyldiimidazole (CDI). mdpi.com This sustainable and efficient approach has demonstrated yields ranging from 55% to 81%. mdpi.com

| Carbonylating Agent | Substrate | Product | Yield | Reference |

| Carbonyldiimidazole (CDI) | trans-(R,R)-Diaminocyclohexane & Aromatic Aldehydes | 1,3-Disubstituted imidazolidin-2-ones | 55-81% | mdpi.com |

| Disuccinimido carbonate (DSC) | Ethylenediamine | 2-Imidazolidinone | 90% | acs.org |

Catalytic methods for the carbonylation of 1,2-diamines represent a more atom-economical and environmentally friendly approach. mdpi.com These methods often utilize carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source in the presence of a suitable catalyst. mdpi.comrsc.org

Various transition metal catalysts, including those based on tungsten, palladium, and copper, have been investigated for the oxidative carbonylation of diamines with CO. acs.orgacs.orgnih.govmdpi.com For instance, W(CO)6 in the presence of an oxidant like iodine has been used to catalyze the carbonylation of primary and secondary diamines to form cyclic ureas. acs.orgnih.gov However, these reactions can sometimes require high pressures and temperatures. acs.org Selenium has also been employed as a catalyst for the oxidative carbonylation of N,N'-dialkylethylenediamines. mdpi.com

The use of CO2 as a C1 source is particularly attractive due to its abundance and low toxicity. rsc.orgnih.gov Cerium oxide (CeO2) has emerged as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO2 and diamines, even at low CO2 pressures. rsc.orgnih.govacs.org The reaction is often carried out in a solvent like 2-propanol, which provides good selectivity for the desired product. rsc.org

| Catalyst | Carbonyl Source | Substrate | Product | Yield | Reference |

| W(CO)6 / I2 | CO | Primary/Secondary Diamines | Cyclic Ureas | Moderate to Good | acs.orgnih.gov |

| CeO2 | CO2 | Diamines | Cyclic Ureas | 78-98% | rsc.org |

| PdI2 | CO | Aromatic Diamines | Benzimidazolone | Excellent | mdpi.com |

Diamination of Unsaturated Carbon-Carbon Bondsmdpi.comnih.gov

An alternative strategy for constructing the imidazolidin-2-one ring involves the diamination of unsaturated carbon-carbon bonds, such as those in alkenes. mdpi.comnih.gov This approach offers a powerful way to form two new carbon-nitrogen bonds in a single step.

Metal-catalyzed diamination reactions have been developed to synthesize imidazolidin-2-ones from various unsaturated precursors. mdpi.com Palladium-catalyzed intramolecular diamination of alkenes using ureas as the nitrogen source is a well-established method. mdpi.com These reactions often employ an oxidant, such as iodosobenzene (B1197198) diacetate, to facilitate the transformation. organic-chemistry.org Similarly, copper-catalyzed diamination of N-allyl ureas has also been reported. mdpi.com

More recently, gold-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas has been shown to produce bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov This redox-neutral and atom-economic approach provides a novel route to these complex structures. nih.gov

| Catalyst | Substrate | Product | Key Feature | Reference |

| Palladium(II) | N-Alkenyl Ureas | Bicyclic Imidazolidin-2-ones | Utilizes hypervalent iodine reagent | mdpi.com |

| Copper(II) | N-Alkenyl Ureas | Chiral Imidazolidinones | Asymmetric cyclization | mdpi.com |

| Gold(I) | N-δ-allenyl ureas | Bicyclic Imidazolidin-2-ones | High diastereoselectivity | nih.gov |

The intramolecular hydroamination of linear urea derivatives containing an unsaturated moiety, such as an alkyne or allene, presents another atom-economical route to imidazolidin-2-ones. mdpi.comacs.orgacs.org This method involves the addition of an N-H bond across a carbon-carbon multiple bond. mdpi.com

Both metal-catalyzed and organocatalyzed versions of this reaction have been developed. Gold(I) catalysts have been shown to be effective in the hydroamination of N-allylic ureas. mdpi.com More recently, organocatalysts, such as the phosphazene base BEMP, have been found to promote the intramolecular hydroamidation of propargylic ureas under mild conditions, leading to highly substituted imidazolidin-2-ones in excellent yields and with short reaction times. acs.orgacs.orgnih.gov This base-catalyzed approach offers a sustainable and efficient alternative to metal-based systems. acs.org

| Catalyst/Base | Substrate | Product | Key Feature | Reference |

| Gold(I) | N-Allylic Ureas | Imidazolidin-2-ones | High diastereoselectivity | mdpi.com |

| BEMP (phosphazene base) | Propargylic Ureas | Imidazolidin-2-ones | Organocatalyzed, mild conditions | acs.orgacs.orgnih.gov |

Aziridine (B145994) Ring Expansion Methodologies

The ring expansion of aziridines presents a powerful and stereospecific route to imidazolidin-2-ones. This method leverages the inherent ring strain of the three-membered aziridine ring, which can be opened and subsequently cyclized to form the more stable five-membered imidazolidin-2-one ring. nih.govrsc.orgrug.nl

A general approach involves the reaction of an N-substituted aziridine with an isocyanate. The reaction can be catalyzed by various agents, including Lewis acids or metal catalysts, which facilitate the ring-opening of the aziridine. nih.govrsc.org The regioselectivity of the ring opening is a critical aspect of this methodology, often influenced by the substituents on the aziridine ring and the reaction conditions. researchgate.net For instance, Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates with isocyanates proceeds in a regio- and stereospecific manner to afford enantiomerically pure 4-functionalized imidazolidin-2-ones. nih.gov The reaction is believed to proceed via an SN2-type cleavage of the C(2)-N bond of the aziridine by the nucleophile generated from the isocyanate in the presence of the Lewis acid, followed by intramolecular cyclization. nih.gov

Triphosgene (B27547) and Sodium Hydride Mediated Reactions

A notable example of aziridine ring expansion involves the use of triphosgene in the presence of a strong base like sodium hydride. Triphosgene serves as a convenient and safer substitute for the highly toxic phosgene gas. wikipedia.org This method has been successfully employed in the synthesis of imidazolidin-2-one-containing peptides. wikipedia.org

The proposed mechanism for this transformation begins with the deprotonation of the aziridine nitrogen by sodium hydride, forming a more nucleophilic aziridide anion. This anion then attacks one of the electrophilic carbonyl carbons of triphosgene. The resulting intermediate likely undergoes a cascade of reactions involving intramolecular ring-opening of the aziridine by the newly formed functional group, followed by cyclization and elimination of the remaining trichloromethoxy groups to furnish the imidazolidin-2-one ring. This reaction efficiently installs the cyclic urea functionality while potentially introducing other functional groups depending on the structure of the triphosgene-derived intermediate. wikipedia.org

Pseudo-Multicomponent Reaction Strategies

Pseudo-multicomponent reactions (p-MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazolidin-2-ones. These reactions are a variation of multicomponent reactions where two of the three or more components are identical. libretexts.orgacsgcipr.org This strategy has been successfully applied to the one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones. libretexts.orgmdpi.comnih.gov

A representative p-MCR protocol for imidazolidin-2-one synthesis involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction of the Schiff base to a secondary diamine, and subsequent cyclization with a carbonylating agent such as carbonyldiimidazole (CDI). libretexts.orgacsgcipr.orgmdpi.comnih.gov Statistical analysis has been employed to optimize the reaction conditions for this one-pot protocol, leading to higher yields compared to traditional multi-step approaches. libretexts.orgmdpi.comnih.gov The efficiency of this method stems from the telescoping of several reaction steps into a single operation, which minimizes purification steps and reduces waste.

| Entry | Reactants | Product | Yield (%) |

| 1 | trans-(R,R)-Diaminocyclohexane, Benzaldehyde, CDI | 1,3-Dibenzyl-trans-4,5-cyclohexanoimidazolidin-2-one | 81 |

| 2 | trans-(R,R)-Diaminocyclohexane, p-Nitrobenzaldehyde, CDI | 1,3-Bis(p-nitrobenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 75 |

| 3 | trans-(R,R)-Diaminocyclohexane, p-Chlorobenzaldehyde, CDI | 1,3-Bis(p-chlorobenzyl)-trans-4,5-cyclohexanoimidazolidin-2-one | 78 |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazolidin-2-ones and their derivatives. chem-station.comorganic-chemistry.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to cleaner reactions with fewer side products. organic-chemistry.org

This technology has been successfully applied to various synthetic strategies for imidazolidin-2-one and related heterocycles. For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields under microwave heating. chem-station.comorganic-chemistry.org The reaction of 6-methylisocytosine with α-bromoacetophenones under microwave irradiation at 160 °C for 20 minutes afforded the desired products in high yields. chem-station.com Similarly, microwave-assisted SN2-type reactions have been used for the quaternization of pyridylimidazo[1,5-a]pyridines, demonstrating the utility of this technology in post-synthetic modifications. The advantages of microwave-assisted synthesis, such as improved efficiency and reduced reaction times, make it an attractive method for the rapid generation of libraries of imidazolidin-2-one analogues for biological screening.

Approaches for Introducing the 3-Aminophenyl Moiety

The introduction of the 3-aminophenyl group onto the imidazolidin-2-one scaffold can be achieved through two primary strategies: functionalization of a pre-formed imidazolidin-2-one ring or the incorporation of an aniline (B41778) or aminophenyl precursor during the cyclization process.

Functionalization of Pre-formed Imidazolidin-2-one Rings

One of the most versatile methods for introducing an aryl group, such as the 3-aminophenyl moiety, onto a pre-existing imidazolidin-2-one ring is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, facilitating the formation of carbon-nitrogen bonds between aryl halides and amines, including cyclic ureas. rug.nllibretexts.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. libretexts.orgacsgcipr.org The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of aryl halides with various amines, making it a powerful tool for the synthesis of N-aryl heterocycles. libretexts.org

Another important method is the Ullmann condensation, a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. rsc.orgnih.gov Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. rsc.orgnih.gov The Chan-Evans-Lam (CEL) coupling is a related copper-promoted N-arylation that uses arylboronic acids as the aryl source. chem-station.com This reaction has been successfully used for the direct N-arylation of indazol-3(2H)-ones. chem-station.com

For the synthesis of 1-(3-aminophenyl)imidazolidin-2-one, a common strategy involves the N-arylation of imidazolidin-2-one with a protected or precursor form of the 3-aminophenyl group, such as 1-bromo-3-nitrobenzene (B119269) or 3-nitrophenylboronic acid. The nitro group can then be subsequently reduced to the desired amino group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net

| Coupling Reaction | Aryl Source | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Aryl halides (Br, Cl) | Palladium catalyst with phosphine ligands | High functional group tolerance, broad substrate scope. libretexts.orgacsgcipr.org |

| Ullmann Condensation | Aryl halides (I, Br) | Copper catalyst, often with ligands | Milder conditions with appropriate ligands. nih.gov |

| Chan-Evans-Lam Coupling | Arylboronic acids | Copper catalyst | Utilizes readily available boronic acids. chem-station.com |

Incorporation of Anilines or Aminophenyl Precursors in Cyclization

An alternative and often more convergent approach involves the incorporation of the 3-aminophenyl moiety from the outset of the synthetic sequence. This can be achieved by using a substituted aniline or a related aminophenyl precursor as a starting material in the cyclization reaction that forms the imidazolidin-2-one ring.

One such method involves the reaction of N-(2,2-dialkoxyethyl)ureas with aromatic C-nucleophiles in an acid-catalyzed intramolecular cyclization/electrophilic substitution reaction. nih.gov The required N-(2,2-dialkoxyethyl)ureas can be readily prepared from the corresponding isocyanates, including 3-nitrophenyl isocyanate, which serves as a precursor to the 3-aminophenyl group. nih.gov The subsequent cyclization and functionalization, followed by reduction of the nitro group, would lead to the desired this compound.

Another strategy involves the synthesis of unsymmetrical ureas which can then undergo intramolecular cyclization. For example, reacting an N-substituted ethylenediamine with an aryl isocyanate, such as 3-nitrophenyl isocyanate, would produce a urea precursor that already contains the desired aminophenyl moiety (in its protected nitro form). Subsequent cyclization, often promoted by heat or a catalyst, would form the imidazolidin-2-one ring. The final step would be the reduction of the nitro group to an amine.

Stereoselective Synthesis of this compound and its Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral imidazolidin-2-ones is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. murdoch.edu.au While specific literature on the stereoselective synthesis of this compound is limited, several powerful strategies for the asymmetric synthesis of N-aryl imidazolidin-2-ones have been reported and can be adapted for this target molecule and its chiral derivatives.

One prominent method involves the palladium-catalyzed intramolecular carboamination of N-allylureas . nih.govfigshare.com This approach allows for the construction of the imidazolidin-2-one ring with the simultaneous formation of a C-C and a C-N bond, and can control the generation of up to two stereocenters. nih.gov The starting N-allylureas can be readily prepared from the corresponding allylic amines and isocyanates. nih.gov For the synthesis of a chiral analogue of this compound, one could envision a route starting from a chiral allylic amine. The diastereoselectivity of the cyclization is often high, particularly for substrates leading to 4,5-disubstituted imidazolidin-2-ones. nih.gov More advanced asymmetric versions of this reaction have been developed using chiral ligands to induce enantioselectivity. mdpi.com For instance, the use of chiral spiro phosphoramidite (B1245037) ligands in the palladium-catalyzed asymmetric carboamination of N-allyl ureas has shown high enantiomeric excesses, particularly with electron-withdrawing groups on the urea nitrogen. mdpi.com

Another powerful strategy is the asymmetric diamination of alkenes . The metal-catalyzed diamination of unsaturated carbon-carbon bonds provides an elegant route to imidazolidin-2-ones. mdpi.com Specifically, the palladium(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas, using a chiral pyridine-oxazoline ligand, has been shown to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities under mild conditions. mdpi.com This method could potentially be applied to a suitably designed diene precursor to generate a chiral version of this compound.

The use of chiral auxiliaries derived from natural sources like ephedrine (B3423809) and asparagine represents a classical yet effective approach. murdoch.edu.au These auxiliaries can be incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions, such as Diels-Alder or aldol (B89426) reactions, to build up the chiral framework before the formation of the imidazolidin-2-one ring. murdoch.edu.au Polymer-supported chiral Evans'-type oxazolidin-2-ones have also been developed for solid-phase asymmetric synthesis, which can facilitate product purification. nih.gov

Finally, organocatalysis offers a metal-free alternative for the stereoselective synthesis of imidazolidin-2-one derivatives. For example, chiral Brønsted acids have been used to catalyze the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines to afford chiral imidazolidines with high stereoselectivity. rsc.org

Table 1: Overview of Stereoselective Synthesis Methods for Imidazolidin-2-one Derivatives

| Method | Catalyst/Ligand | Substrate Type | Key Features |

| Pd-Catalyzed Carboamination | Pd₂(dba)₃/Xantphos | N-allylureas and aryl bromides | Forms two bonds and up to two stereocenters in one step. nih.gov |

| Asymmetric Pd-Catalyzed Carboamination | Pd-catalyst with chiral spiro phosphoramidite ligand | N-allyl ureas | High enantioselectivity, especially with electron-withdrawing groups. mdpi.com |

| Asymmetric Pd-Catalyzed Diamination | Pd(II) with chiral pyridine-oxazoline ligand | 1,3-dienes and 1,3-dialkylureas | High yields and excellent enantioselectivities under mild conditions. mdpi.com |

| Chiral Auxiliaries | Ephedrine or asparagine-derived auxiliaries | Various | High crystallinity and stability of the heterocycle. murdoch.edu.au |

| Organocatalysis | Chiral Brønsted acid | Aldehydes, amino esters, and anilines | Metal-free approach with high stereoselectivity. rsc.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of renewable feedstocks, atom economy, safer solvents, and energy efficiency.

A significant green strategy is the use of carbon dioxide (CO₂) as a C1 source for the carbonyl group in the imidazolidin-2-one ring. mdpi.com Traditional methods often rely on toxic and hazardous carbonylating agents like phosgene or its derivatives. acs.org The direct carbonylation of 1,2-diamines with CO₂ is a much safer and more environmentally benign alternative. mdpi.com This reaction can be promoted by various catalysts, including organic bases like tetramethylphenylguanidine (PhTMG) in the presence of a dehydrative activator, or metal catalysts. mdpi.com

The use of greener solvents or even solvent-free conditions is another cornerstone of sustainable synthesis. nih.gov Water has been explored as a solvent for the synthesis of imidazolidine (B613845) derivatives, offering an eco-friendly alternative to volatile organic compounds. rsc.org Solvent-less reactions, often catalyzed by solid-supported catalysts or conducted under microwave irradiation, can lead to higher efficiency, easier product isolation, and reduced waste. acs.org For instance, the TBD-catalyzed solventless synthesis of symmetrically N,N'-substituted ureas from primary amines and diethyl carbonate is a notable example. acs.org

Catalytic methods , both metal-based and organocatalytic, are inherently greener than stoichiometric reactions as they reduce waste and often allow for milder reaction conditions. The base-catalyzed intramolecular hydroamidation of propargylic ureas is an atom- and step-economical route to imidazolidin-2-ones. acs.org The use of an organocatalyst like the phosphazene base BEMP has been shown to be highly efficient, proceeding under ambient conditions with short reaction times. acs.org Electrochemical methods are also emerging as a green tool for C-N bond formation and cyclization reactions, avoiding the need for chemical oxidants and often using environmentally benign solvents like ethanol. rsc.org

Table 2: Green Chemistry Strategies for Imidazolidin-2-one Synthesis

| Green Approach | Reagent/Condition | Advantage |

| Alternative C1 Source | Carbon Dioxide (CO₂) | Replaces toxic phosgene and its derivatives. mdpi.com |

| Greener Solvents | Water, Ethanol | Reduces use of hazardous volatile organic compounds. rsc.orgrsc.org |

| Solvent-Free Reactions | Microwave irradiation, solid-supported catalysts | Increases reaction efficiency and simplifies work-up. acs.org |

| Catalysis | Organocatalysts (e.g., BEMP), Metal catalysts | High atom economy, milder reaction conditions, reduced waste. acs.org |

| Electrochemistry | Redox mediator in an undivided cell | Avoids chemical oxidants, high atom economy. rsc.org |

Structure Activity Relationship Sar Studies of 1 3 Aminophenyl Imidazolidin 2 One Derivatives

Influence of Substituents on the Phenyl Ring on Biological Activity

The phenyl ring of 1-(3-aminophenyl)imidazolidin-2-one serves as a crucial anchor for molecular interactions and a prime site for synthetic modification. The nature, position, and electronic properties of substituents on this aromatic ring can profoundly impact the biological activity of the resulting derivatives.

Systematic studies have revealed that both the electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the biological response. For instance, in related heterocyclic systems, the introduction of electron-withdrawing groups, such as nitro (NO2), fluoro (F), or chloro (Cl) groups, on the phenyl ring did not consistently lead to an enhancement of antibacterial activity. nih.gov In contrast, other studies on different scaffolds have shown that specific substitutions can be critical. For example, in a series of imidazo[4,5-b]pyridine derivatives, compounds with unsubstituted or cyano-substituted phenyl rings were synthesized to evaluate the influence of these groups on biological activity. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Electronic Effect | Observed Impact on Activity (Example Systems) |

| Unsubstituted | - | Neutral | Baseline activity, used as a reference. mdpi.com |

| Cyano (CN) | para | Electron-withdrawing | Showed moderate and selective antiviral activity in some imidazo[4,5-b]pyridines. mdpi.com |

| Bromo (Br) | - | Electron-withdrawing, Steric bulk | Bromo-substituted derivatives with an unsubstituted phenyl ring showed moderate antiviral activity. mdpi.com |

| Nitro (NO2) | - | Strong electron-withdrawing | Did not show an inhibitory effect in a series of thiazole (B1198619) derivatives. nih.gov |

| Fluoro (F) | - | Electron-withdrawing | Did not show an inhibitory effect in a series of thiazole derivatives. nih.gov |

| Chloro (Cl) | - | Electron-withdrawing | Did not show an inhibitory effect in a series of thiazole derivatives. nih.gov |

Impact of Modifications at the Imidazolidin-2-one Nitrogen Atoms (N1 and N3)

Alkylation or acylation at the N1 and N3 positions can lead to significant changes in activity. For example, introducing a methyl group at the N3 position of this compound creates 1-(3-aminophenyl)-3-methylimidazolidin-2-one. This modification can impact the molecule's ability to act as a hydrogen bond donor, which may be crucial for binding to a specific biological target.

The nature of the substituent at these nitrogen atoms is critical. Small alkyl groups may be well-tolerated, while larger, bulkier groups could introduce steric hindrance, preventing the molecule from accessing its binding site. The electronic nature of the substituent is also important; for instance, acylation would introduce an electron-withdrawing group, affecting the electron distribution within the imidazolidin-2-one ring.

Role of the Carbonyl Group in Biological Interactions

The carbonyl group (C=O) within the imidazolidin-2-one ring is a key functional group that plays a multifaceted role in biological interactions. libretexts.org Its polarized nature, with a partial negative charge on the oxygen and a partial positive charge on the carbon, makes it a prime site for engaging in various non-covalent interactions. biologydictionary.netlibretexts.org

The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors, such as amino acid residues (e.g., asparagine, glutamine, arginine) in a protein's active site. nih.gov This hydrogen bonding capability is often essential for the proper orientation and stabilization of the ligand-receptor complex.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound and its derivatives, the ability to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for a potent biological response.

Conformational analysis of these derivatives involves studying the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the imidazolidin-2-one moiety. The preferred conformation can be influenced by the steric and electronic effects of substituents on both rings.

The relative orientation of the phenyl ring and the imidazolidin-2-one ring can determine which functional groups are presented in the correct spatial arrangement for optimal interaction with the biological target. Techniques such as computational modeling and NMR spectroscopy are often employed to determine the predominant conformations in solution. Understanding these conformational preferences can provide valuable insights for designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity. Studies on other molecular systems have shown that even subtle changes in conformation can dramatically affect biological function. nih.gov

Mimicry of Known Pharmacophores and Bioisosteric Replacements

The design of novel bioactive molecules often involves the principles of pharmacophore mimicry and bioisosteric replacement. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect.

The this compound scaffold can be seen as a mimic of other known pharmacophores. For instance, the cyclic urea (B33335) moiety of the imidazolidin-2-one ring can act as a bioisosteric replacement for other groups capable of similar hydrogen bonding interactions.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the carbonyl group of the imidazolidin-2-one could potentially be replaced by a thiocarbonyl group (C=S) to probe the importance of the oxygen atom in binding. Similarly, the phenyl ring could be replaced by other aromatic or heteroaromatic rings to explore different spatial and electronic requirements of the target. The amidino moiety, for example, has been used as a key building block in the design of enzyme inhibitors. nih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carbonyl (C=O) | Thiocarbonyl (C=S) | Alters hydrogen bonding capacity and electronics. |

| Phenyl Ring | Thiophene, Pyridine, Thiazole | Modifies aromaticity, size, and heteroatom content. nih.govnih.gov |

| Amine (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Changes hydrogen bonding and electronic properties. |

| Imidazolidin-2-one Ring | Oxazolidin-2-one, Thiazolidin-2-one | Alters heteroatom composition and ring electronics. |

By systematically applying these principles, medicinal chemists can rationally design new derivatives of this compound with potentially enhanced therapeutic properties.

Biological Activities and Therapeutic Potential of 1 3 Aminophenyl Imidazolidin 2 One Derivatives

Anti-Alzheimer's Disease Activity

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological features is the deficiency of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Certain derivatives of 1-(3-aminophenyl)imidazolidin-2-one have been designed and synthesized as potential anti-Alzheimer's agents, drawing structural analogies from the established drug donepezil. nih.gov

Research has shown that specific N-benzylated imidazolidin-2-one derivatives exhibit promising anti-Alzheimer's profiles. nih.gov For instance, the compound 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) has demonstrated an excellent anti-Alzheimer's profile in both in vivo and in vitro studies. nih.gov These compounds were designed to interact with key functionalities, such as the carbonyl and dimethoxyphenyl groups, similar to donepezil. nih.gov

Another study explored various derivatives for their AChE inhibitory activity. nih.gov While the study focused on a range of compounds, it highlights the ongoing search for effective multi-target agents for Alzheimer's, including those that inhibit AChE. nih.gov The inhibition of AChE by derivatives of 1,3,2-dioxaphosphorinane (B14751949) 2-oxide has also been studied, revealing mechanisms involving slow association and phosphorylation steps. nih.govnih.gov

Anticonvulsant Properties

Epilepsy, a neurological disorder characterized by recurrent seizures, has also been a target for the therapeutic application of this compound derivatives.

Studies have been conducted on various derivatives of 1-(p-sulfamoylphenyl)-imidazolidinone-5 for their anticonvulsant properties against both electroshock and pentylenetetrazole-induced seizures. nih.gov The most effective anticonvulsant activities were observed in derivatives with halogen substitutions at the ortho position of the 1-phenyl ring of 1-(p-sulfamoylphenyl)-3-phenylimidazolidinone-5. nih.gov It was also noted that additional substitutions on the basic imidazolidinone-5 structure or on the 3-phenyl ring tended to decrease the anticonvulsant activity. nih.gov

Furthermore, a series of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives have been synthesized and shown to be effective against generalized tonic-clonic seizures. jpionline.org Unsymmetrically 1,3-disubstituted derivatives of 2-thioxo-4,5-imidazolidinedione (B2503806) and 2,4,5-imidazolidinetrione have also been synthesized and screened for their central nervous system activity, with a focus on anticonvulsant effects.

Anticancer and Antineoplastic Activities

The potential of this compound derivatives in cancer therapy is a rapidly growing area of research, with studies focusing on their ability to inhibit cancer cell growth through various mechanisms.

Tubulin Inhibition

Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and is essential for cell division. Inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy.

Several derivatives of imidazole (B134444) and fused imidazole have been identified as tubulin inhibitors. nih.gov These compounds are thought to exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com For example, a series of 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogues of combretastatin (B1194345) A-4, have demonstrated significant inhibition of tubulin polymerization and potent antiproliferative activity against breast cancer cells. mdpi.com These compounds interact with the colchicine-binding site on tubulin. mdpi.com

Research has also explored dehydroabietic–benzimidazole (B57391) hybrids, with some compounds showing stronger potency than colchicine (B1669291) in tubulin polymerization assays. mdpi.com The substitution patterns on the benzimidazole and dehydroabietic moieties have been shown to significantly influence their cytotoxic activity. mdpi.com

Cytotoxicity against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

For instance, platinum(II) complexes containing derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine have shown significant cytotoxic effects on the NCI-H460 lung cancer cell line. nih.gov One particular compound, Pt-4a, demonstrated a cytotoxic effect comparable to cisplatin (B142131) on several cancer cell lines, including non-small-cell lung cancer and colorectal cancer cells. nih.gov This compound was found to interact with nuclear DNA and induce the expression of p53 and p21(Waf), similar to cisplatin. nih.gov

Dehydroabietylamine imidazole derivatives have also been synthesized and evaluated for their antineoplastic activities against human cancer cell lines such as HeLa, HepG2, MCF-7, and A549. nih.gov Many of these compounds exhibited better antineoplastic activity and lower toxicity than the parent compound, dehydroabietylamine. nih.gov

Furthermore, a study on 3-aminoimidazole[1,2-α]pyridine compounds revealed that certain derivatives exhibited high inhibitory activity against specific cancer cell lines. nih.gov For example, one compound with a nitro group and a p-chlorophenyl ring showed the highest inhibitory activity against the HT-29 colon cancer cell line. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pt-4a | NCI-H460 (Lung) | 172.7 | nih.gov |

| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | nih.gov |

| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | nih.gov |

| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | nih.gov |

| Dehydroabietylamine Imidazole Derivative L2 | MCF-7 (Breast) | 0.75 | nih.gov |

| Dehydroabietylamine Imidazole Derivative L5 | MCF-7 (Breast) | 2.17 | nih.gov |

Antimicrobial Activity (Antibacterial and Antifungal)

The rise of antimicrobial resistance has necessitated the search for new and effective antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.

A variety of imidazolidinone derivatives have been synthesized and tested for their in vitro antimicrobial activity. nih.govekb.egnanobioletters.comresearchgate.netnih.gov For example, a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives showed significant antibacterial and antifungal activities. nih.gov The compound 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) and 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) were identified as having the best antimicrobial activity in this series. nih.govresearchgate.net

Another study focused on 2-thioxo-4-imidazolidinone derivatives, with compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) (5b) exhibiting antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg Several other derivatives in this series also showed antifungal activity against Candida albicans and Aspergillus niger. ekb.eg

The following table summarizes the antimicrobial activity of selected this compound derivatives:

| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | Various bacteria and fungi | Significant activity | nih.govresearchgate.net |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Various bacteria and fungi | Significant activity | nih.govresearchgate.net |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b) | Staphylococcus aureus, Pseudomonas aeruginosa | MIC = 25 mg/mL | ekb.eg |

| Thiazolidin-4-one derivatives D-2, D-4, D-6, D-19, D-20 | Various bacteria and fungi | MIC range: 3.58 to 8.74 µM | nih.gov |

Anti-inflammatory Effects

Derivatives of this compound have emerged as a class of compounds with significant anti-inflammatory properties. Research into these molecules has revealed their potential to modulate key pathways in the inflammatory response.

A series of 5-imino-4-thioxo-2-imidazolidinone derivatives were synthesized and evaluated for their anti-inflammatory activity. Many of these compounds demonstrated significant anti-inflammatory effects, with some showing greater in vitro inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes than the reference drug, celecoxib (B62257). nih.gov Specifically, the tested compounds exhibited IC50 values for COX-2 inhibition ranging from 0.001 x 10⁻³ to 0.827 x 10⁻³ µM, while celecoxib had an IC50 of 40.0 x 10⁻³ µM. nih.gov

Furthermore, studies on other related heterocyclic compounds, such as thiazolidinone and pyrazolo[1,5-a]quinazoline derivatives, have provided broader insights into the anti-inflammatory potential of such scaffolds. For instance, novel thiazolidinone derivatives were shown to inhibit the production of nitric oxide (NO) and nuclear factor-κB (NF-κB) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One derivative, in particular, suppressed the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Similarly, a screen of pyrazolo[1,5-a]quinazoline compounds identified several derivatives that inhibited LPS-induced NF-κB transcriptional activity, a key pathway in the inflammatory response. mdpi.com

The pyridazinone scaffold, which is structurally related, has also been noted for its potential in developing anti-inflammatory drugs, with some derivatives reported to inhibit COX-2. semanticscholar.org This collective body of research underscores the potential of imidazolidin-2-one derivatives and related compounds as a source of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Imidazolidin-2-one and Related Derivatives

| Compound/Derivative | Assay | Target/Mediator | Key Findings |

|---|---|---|---|

| 5-imino-4-thioxo-2-imidazolidinone derivatives | In vitro COX-1/COX-2 inhibition assay | COX-1, COX-2 | Many compounds showed significant anti-inflammatory activity, with some exhibiting greater COX-2 inhibition than celecoxib. nih.gov |

| Thiazolidinone derivatives | LPS-stimulated RAW 264.7 macrophages | NO, NF-κB, iNOS, COX-2 | Inhibition of NO and NF-κB production; suppression of iNOS and COX-2 expression. nih.gov |

| Pyrazolo[1,5-a]quinazoline derivatives | LPS-induced NF-κB transcriptional activity in THP-1Blue cells | NF-κB | Identification of compounds with anti-inflammatory activity through inhibition of the NF-κB pathway. mdpi.com |

| Pyridazinone derivatives | Not specified | COX-2 | Reported to inhibit cyclooxygenase 2 (COX-2). semanticscholar.org |

Immunomodulatory Effects

The immunomodulatory activities of this compound and its analogs are an area of growing interest, with studies suggesting their ability to influence the immune system. This modulation is often intertwined with their anti-inflammatory effects.

While direct studies on the immunomodulatory effects of this compound itself are limited in the provided search results, research on structurally related compounds provides valuable insights. For instance, isatinylidene derivatives, which can be related to the imidazolidinone core, have been reported to exhibit immunosuppressive activity. nih.gov Furthermore, the broader class of nitrogen and sulfur-containing heterocycles, including 1,3-thiazines, have been reported to have a variety of biological activities, including as immunosuppressive agents. ijrpc.com

Affinity for Specific Receptors (e.g., Serotonin (B10506), Adrenergic, Dopamine (B1211576) D4, Imidazoline (B1206853) Receptors)

Derivatives of the imidazolidin-2-one and related imidazoline scaffolds have been shown to possess affinity for a range of neurotransmitter receptors, highlighting their potential for development as agents targeting the central nervous system.

Specifically, novel imidazoline derivatives have been identified as ligands for the dopamine D4 receptor. nih.gov Binding studies have shown that a subset of these compounds are selective for the D4 receptor over the D2 and D3 subtypes. nih.gov Functional assays revealed that some of these derivatives act as partial agonists with low intrinsic efficacy and can also function as competitive D4 antagonists. nih.gov

In addition to dopamine receptors, other studies have demonstrated the affinity of related heterocyclic compounds for serotonin and adrenergic receptors. For example, a novel thiazole (B1198619) derivative, NRA0045, displayed high affinity for human cloned dopamine D4 receptors, as well as for the serotonin (5-HT)2A receptor and the alpha-1 adrenoceptor. nih.gov This multi-receptor affinity profile suggests the potential for complex pharmacological effects. The ability of substituted 1,3,4-thiadiazines to interact with various receptors of the dopaminergic and serotonergic systems further supports the notion that these chemical scaffolds can be tailored to target specific receptor subtypes. nih.gov

Table 2: Receptor Affinity of Selected Imidazolidin-2-one and Related Derivatives

| Compound/Derivative | Receptor | Affinity (Ki) | Potential Therapeutic Application |

|---|---|---|---|

| N-phenethylimidazoline derivatives | Dopamine D4 | High affinity and selectivity | Not specified |

| Thiazole derivative (NRA0045) | Dopamine D4.2, D4.4, D4.7 | 2.54 nM, 0.55 nM, 0.54 nM | Antipsychotic |

| Thiazole derivative (NRA0045) | Serotonin (5-HT)2A | 1.92 nM | Antipsychotic |

| Thiazole derivative (NRA0045) | Alpha-1 adrenoceptor | 1.40 nM | Antipsychotic |

Potential as Enzyme Inhibitors (e.g., Aminoacyl-tRNA Synthase, Lck Kinase)

The this compound scaffold and its derivatives have shown promise as inhibitors of various enzymes, indicating their potential for therapeutic applications in a range of diseases, including infectious diseases and cancer.

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes for protein synthesis and have been targeted for the development of antimicrobial agents. nih.gov The imidazolidinone moiety is a key structural feature in some ARS inhibitors.

In the field of oncology and immunology, protein kinases are crucial targets. Src family kinases (SFKs) are often overexpressed or hyperactivated in various cancers. nih.gov Optimization studies on 4-aminoimidazole (B130580) derivatives, which can be considered structurally related to imidazolidinones, have led to the identification of potent SFK inhibitors. nih.gov These new compounds showed IC50 values in the nanomolar range for SFK inhibitory activity, a significant improvement over previous iterations. nih.gov Some of these compounds also exhibited antiproliferative activity against cancer cell lines with Src hyperactivation. nih.gov

Furthermore, the cardioprotective effects of some substituted 1,3,4-thiadiazines have been proposed to be linked to their ability to block the kinase signal pathway PI3K-AKT. nih.gov This highlights the potential of these heterocyclic structures to modulate key signaling pathways through enzyme inhibition.

Table 3: Enzyme Inhibitory Activity of Selected Imidazolidin-2-one and Related Derivatives

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC50) | Potential Therapeutic Application |

|---|---|---|---|

| 4-aminoimidazole derivatives | Src Family Kinases (SFKs) | Nanomolar range | Anticancer |

| Substituted 1,3,4-thiadiazines | PI3K-AKT pathway | Not specified | Cardioprotection |

Computational Studies and Molecular Modeling

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(3-Aminophenyl)imidazolidin-2-one, molecular docking simulations are crucial in identifying potential biological targets and understanding the molecular basis of its activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, studies on 3-phenylimidazolidin-4-one and 2-thioxoimidazolidin-4-one derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors. mdpi.comresearchgate.net In a study on novel 3-phenylimidazolidin-4-one derivatives, molecular docking was used to investigate their antioxidant activity by exploring their binding to cytochrome c peroxidase. mdpi.com The results indicated that these compounds could fit into the active site, forming key interactions with amino acid residues like His181, Gly41, and Val45. mdpi.com

Extrapolating from these findings, it can be hypothesized that this compound would also engage in specific interactions with target proteins. The aminophenyl group is capable of forming hydrogen bonds through its -NH2 moiety, while the carbonyl group of the imidazolidin-2-one ring can act as a hydrogen bond acceptor. The phenyl ring can participate in hydrophobic and π-π stacking interactions. A hypothetical docking study of this compound into a generic kinase active site, for example, might reveal the interactions detailed in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Carbonyl group (C=O) | Lysine, Arginine |

| Hydrophobic Interaction | Phenyl ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Such simulations are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Density Functional Theory (DFT) Calculations for Electronic States and Molecular Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties, including optimized geometry, electronic energies, and spectroscopic signatures.

For this compound, DFT calculations can elucidate its structural and electronic characteristics. A study on imidazoline (B1206853) ligands using the Becke3LYP/6-31G(d,p) DFT method provided insights into the partial atomic charges of nitrogen atoms in the heterocyclic ring, which were found to be crucial for receptor binding affinity. nih.gov Similar calculations on this compound would allow for the determination of its molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Theoretical investigations on para-amino-dichloro chalcone (B49325) isomers have demonstrated the utility of DFT in understanding the stability and electronic properties of molecules containing an aminophenyl group. nih.gov

A representative table of DFT-calculated parameters for a molecule like this compound is presented below. These values are hypothetical and would need to be confirmed by specific calculations.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Varies across the molecule | Identifies regions prone to electrophilic and nucleophilic attack. |

These theoretical calculations provide a fundamental understanding of the molecule's behavior at a quantum level, which is invaluable for predicting its interactions and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. nih.govresearchgate.net These models are essential for predicting the activity of new compounds and for optimizing lead structures.

A hypothetical QSAR study for a series of aminophenylimidazolidin-2-one analogs might involve the following steps:

Data Set Collection: A series of compounds with varying substituents on the phenyl ring and their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and electronic parameters (e.g., partial atomic charges), would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive ability of the model would be assessed using internal and external validation techniques.

The resulting QSAR equation would allow for the prediction of the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model can be used to screen large compound libraries to identify new molecules with the desired activity.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds targeting a particular receptor or enzyme. The key pharmacophoric features would likely include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrophobic/aromatic feature (from the phenyl ring).

An additional hydrogen bond donor/acceptor from the second nitrogen in the imidazolidinone ring.

A visual representation of a hypothetical pharmacophore model for this compound is depicted in the table below, outlining the features and their spatial relationships.

| Pharmacophoric Feature | Chemical Moiety | Vector/Location |

| Hydrogen Bond Donor | -NH2 group | Outward from the nitrogen atom |

| Hydrogen Bond Acceptor | C=O group | In the plane of the carbonyl group |

| Aromatic Ring | Phenyl group | Centroid of the ring |

| Hydrogen Bond Donor/Acceptor | -NH- in the ring | Depending on the protonation state and binding site |

This pharmacophore model can then be used as a 3D query to search databases of chemical compounds, leading to the identification of novel scaffolds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. arxiv.org

Patents and Intellectual Property Landscape

Analysis of Patents Featuring 1-(3-Aminophenyl)imidazolidin-2-one and its Derivatives

A review of the patent literature indicates that while patents may not always explicitly name this compound, they often cover a class of derivatives that includes this core structure. These patents typically claim a genus of compounds defined by a core scaffold, such as imidazolidin-2-one, with various substitution patterns, including an aminophenyl group at the 1-position.

A significant patent in this area is US20220324878A1 , which describes a series of imidazolidin-2-one compounds as modulators of Protein Arginine Methyltransferase 5 (PRMT5). google.com The invention provides the chemical structures, methods of their preparation, and their use as PRMT5 inhibitors. While the core structure is central, the patent covers numerous derivatives designed to optimize potency and pharmacokinetic properties.

Another relevant patent application, AU2019404022A1 , discloses 3-((3-aminophenyl)amino)piperidine-2,6-dione (B14885231) compounds. google.com Although this represents a different heterocyclic core (piperidine-2,6-dione), the inclusion of the 3-aminophenyl moiety highlights its importance as a pharmacophore for interacting with specific biological targets.

The following table provides an overview of representative patents and their key features.

| Patent / Application Number | Assignee / Inventor | Title | Key Features |

| US20220324878A1 | Not specified | Imidazolidin-2-one compounds as PRMT5 modulators | Describes derivatives of imidazolidin-2-one as inhibitors of PRMT5 for therapeutic use. google.com |

| AU2019404022A1 | Not specified | Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith | Focuses on compounds with a 3-aminophenyl group for treating androgen receptor-mediated diseases. google.com |

| US4244957A | Hoffmann La Roche Inc | 2-Imino-imidazolidine derivatives | Covers 2-imino-imidazolidine derivatives with applications as antihypertensive agents. google.com |

Therapeutic Areas Covered by Existing Patents

The patent literature reveals that this compound and its related structures are being explored for a range of therapeutic applications. The primary areas of focus are oncology, autoimmune disorders, and inflammatory conditions.

The most prominent therapeutic application is in the treatment of cancer . The patent for PRMT5 modulators (US20220324878A1) explicitly mentions cancer as a primary target indication. google.com PRMT5 is a well-validated target in oncology, and its inhibition has shown promise in various cancer types. Research into other imidazolidin-2-one derivatives has also highlighted their potential as anticancer agents. nih.govmdpi.com

Autoimmune diseases and inflammation represent another significant therapeutic area. The modulation of immune responses is a key strategy in treating these conditions. For instance, derivatives of related scaffolds, such as 2-imino-thiazolidin-4-one, have been patented as S1P1 receptor agonists, which are known to play a role in lymphocyte trafficking and are targeted in autoimmune diseases like multiple sclerosis. nih.gov The patent for PRMT5 inhibitors also includes inflammation and autoimmune disease as potential indications. google.com

Additionally, some patents allude to other potential uses. For example, androgen receptor-mediated diseases are the focus of the AU2019404022A1 application. google.com Older patents also suggest potential applications in managing hypertension. google.com

The table below summarizes the key therapeutic areas identified in the patent landscape.

| Therapeutic Area | Associated Target / Mechanism | Representative Patent(s) |

| Cancer | PRMT5 Inhibition, General Cytotoxicity | US20220324878A1, Research Articles nih.govmdpi.comnih.gov |

| Autoimmune Diseases | PRMT5 Inhibition, S1P1 Receptor Agonism | US20220324878A1, PubMed ID: 20446681 google.comnih.gov |

| Inflammation | PRMT5 Inhibition | US20220324878A1 google.com |

| Metabolic Disorders | PRMT5 Inhibition | US20220324878A1 google.com |

| Hemoglobinopathies | PRMT5 Inhibition | US20220324878A1 google.com |

| Androgen Receptor-Mediated Diseases | Androgen Receptor Modulation | AU2019404022A1 google.com |

| Hypertension | Not specified | US4244957A google.com |

Emerging Patent Trends in Imidazolidin-2-one-based Compounds

The broader patent landscape for imidazolidin-2-one-based compounds reveals several emerging trends that are shaping the future of drug discovery in this area.

One of the most significant trends is the focus on highly specific molecular targets . Early drug discovery often relied on phenotypic screening, but recent patents demonstrate a shift towards target-based approaches. The development of imidazolidin-2-one derivatives as specific inhibitors of enzymes like PRMT5 is a prime example of this trend. google.com This allows for a more rational approach to drug design and a better understanding of the mechanism of action.

Another emerging trend is the exploration of diverse chemical space around the imidazolidin-2-one core. While the basic scaffold is well-established, researchers are systematically modifying its substitution patterns to fine-tune the pharmacological properties of the resulting compounds. This includes the synthesis of spiro-conjugated molecules and the introduction of various functional groups to enhance potency, selectivity, and drug-like properties. nih.gov

Furthermore, there is a growing interest in the stereochemistry of these compounds. Many biologically active molecules are chiral, and their different enantiomers can have vastly different biological activities. Recent synthetic methods have focused on developing stereoselective routes to produce specific isomers of imidazolidin-2-one derivatives, which is crucial for developing safer and more effective drugs.

Finally, the field is witnessing the application of new synthetic methodologies to create novel imidazolidin-2-one derivatives. mdpi.com This includes the use of advanced catalytic systems, such as palladium-catalyzed reactions, to construct the imidazolidin-2-one ring and introduce diverse substituents with high efficiency and control. mdpi.com These new synthetic tools are expanding the accessible chemical space and enabling the creation of next-generation therapeutic agents based on the imidazolidin-2-one scaffold.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the exploration of any chemical scaffold. For 1-(3-Aminophenyl)imidazolidin-2-one and its derivatives, future research is anticipated to focus on novel synthetic strategies that offer improved yields, stereoselectivity, and greener reaction conditions. Traditional methods for synthesizing the imidazolidin-2-one core often involve the carbonylation of diamines, which can utilize hazardous reagents. acs.org

Future synthetic explorations could include:

Catalytic Approaches: Investigating novel metal-catalyzed or organocatalyzed reactions for the cyclization process could lead to more efficient and environmentally benign syntheses. acs.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions would streamline the synthesis of diverse libraries of this compound derivatives, facilitating rapid structure-activity relationship (SAR) studies. acs.org

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for scalable production of these compounds.

Development of Highly Selective and Potent Biological Agents

The imidazolidin-2-one scaffold is a common feature in a variety of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and as inhibitors of various enzymes. nih.govnih.gov A key area of future research will be the derivatization of the 1-(3-aminophenyl) moiety and the imidazolidinone core to develop highly selective and potent biological agents.

For instance, derivatives of the related imidazolone (B8795221) scaffold have been investigated as dual inhibitors of checkpoint kinases 1 and 2 (Chk1 and Chk2), which are crucial targets in cancer therapy. nih.gov One study revealed that modifications, such as increasing the carbon chain length attached to a thiol moiety at the C-2 position of the imidazolone ring, enhanced cytotoxic activity against cancer cell lines. nih.gov Specifically, a butyl-substituted derivative demonstrated potent dual inhibition of Chk1 and Chk2. nih.gov This suggests that systematic modification of the this compound structure could lead to the discovery of potent and selective inhibitors of various therapeutic targets.

Application in Combination Therapies

The future of cancer treatment and other complex diseases increasingly lies in combination therapies to enhance efficacy and overcome drug resistance. Given the potential of imidazolidin-2-one derivatives as anticancer agents, exploring the application of this compound-based compounds in combination with existing chemotherapeutics or targeted agents is a logical next step.

For example, if a derivative of this compound is found to be a potent Chk1/Chk2 inhibitor, it could be combined with DNA-damaging agents to enhance their cancer-killing effects. Research in this area would involve in vitro and in vivo studies to assess synergistic effects, optimal dosing schedules, and potential mechanisms of interaction. Patents related to 1,3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP17, an enzyme implicated in prostate cancer, further underscore the potential of this scaffold in oncology. google.com

Integration of Advanced Computational Techniques

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Future research on this compound will undoubtedly benefit from the integration of advanced computational techniques.

These techniques can be applied to:

Virtual Screening: To identify novel derivatives of this compound with high binding affinity to specific biological targets.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations: To elucidate the binding modes of these compounds with their target proteins at the atomic level, providing insights for rational drug design.

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

Investigation of Broader Therapeutic Applications